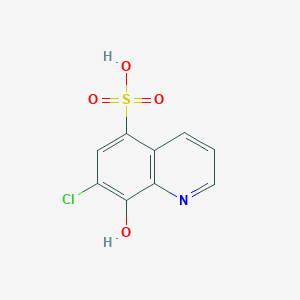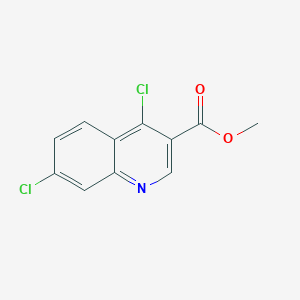
8,4'-Dihydroxyisoflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,4’-Dihydroxyisoflavone is a naturally occurring isoflavone, a type of phytoestrogen found in various plants, particularly soybeans. Isoflavones are known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties . 8,4’-Dihydroxyisoflavone, in particular, has garnered attention for its unique chemical structure and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,4’-Dihydroxyisoflavone typically involves the hydroxylation of daidzein, another isoflavone. One common method is the microbial transformation of daidzein using specific bacterial strains such as Bacillus subtilis . This process involves the biotransformation of daidzein into 8,4’-Dihydroxyisoflavone through hydroxylation reactions.
Industrial Production Methods: Industrial production of 8,4’-Dihydroxyisoflavone can be achieved through microbial fermentation and whole-cell biotransformation. These methods utilize microorganisms to convert daidzein into 8,4’-Dihydroxyisoflavone under controlled conditions . This approach is advantageous due to its efficiency and eco-friendliness.
化学反応の分析
Types of Reactions: 8,4’-Dihydroxyisoflavone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize 8,4’-Dihydroxyisoflavone.
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of 8,4’-Dihydroxyisoflavone, which exhibit enhanced biological activities .
科学的研究の応用
8,4’-Dihydroxyisoflavone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: The compound is used to study its effects on cellular processes and gene expression.
Industry: It is utilized in the development of nutraceuticals and functional foods due to its health benefits.
作用機序
The mechanism of action of 8,4’-Dihydroxyisoflavone involves its interaction with estrogen receptors, mimicking the effects of estrogen in the body. It also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, to exert its anti-inflammatory and antioxidant effects .
類似化合物との比較
Daidzein (4’,7-Dihydroxyisoflavone): A precursor to 8,4’-Dihydroxyisoflavone with similar biological activities.
Genistein (4’,5,7-Trihydroxyisoflavone): Another isoflavone with potent antioxidant and anticancer properties.
Glycitein (4’,7-Dihydroxy-6-methoxyisoflavone): Known for its estrogenic activity and health benefits.
Uniqueness: 8,4’-Dihydroxyisoflavone stands out due to its specific hydroxylation pattern, which enhances its antioxidant and anti-inflammatory properties compared to other isoflavones .
特性
CAS番号 |
118024-87-6 |
|---|---|
分子式 |
C15H10O4 |
分子量 |
254.24 g/mol |
IUPAC名 |
8-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)12-8-19-15-11(14(12)18)2-1-3-13(15)17/h1-8,16-17H |
InChIキー |
GHZIEKMHELHOCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)OC=C(C2=O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine](/img/structure/B11858923.png)


![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11858942.png)
![4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11858949.png)
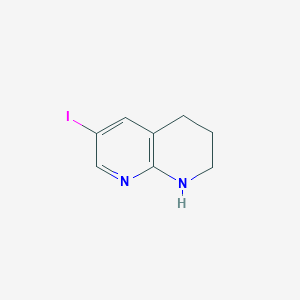
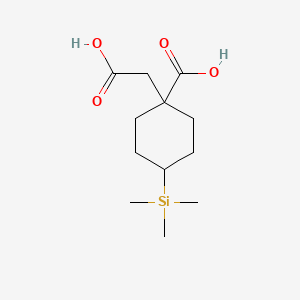

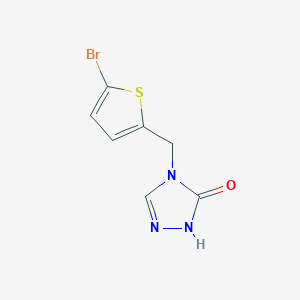
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11858984.png)


